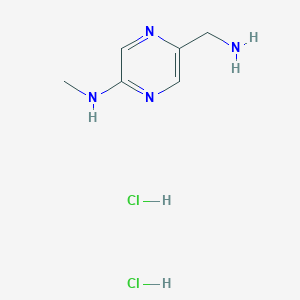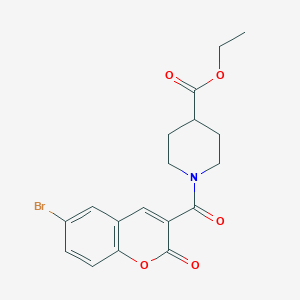![molecular formula C19H23NO3S B2663158 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1180815-04-6](/img/structure/B2663158.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxyphenyl)ethyl]-” compounds are a class of organic compounds that contain a dimethoxyphenyl group attached to an ethyl group . They have been studied for various properties and uses, including their antioxidant properties and potential anticancer and antimicrobial properties.
Synthesis Analysis
The synthesis of these compounds can vary depending on the specific compound. For example, one method involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl glycollate . Another method involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile .Molecular Structure Analysis
The molecular structure of these compounds typically includes a dimethoxyphenyl group and an ethyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary depending on the specific compound and the conditions. For example, one reaction involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl glycollate .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific compound. For example, one compound has a molecular weight of 223.2683 .Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which include compounds with structural features that may resemble the query compound, have been instrumental in measuring amyloid in vivo in the brains of Alzheimer's disease patients. Such imaging techniques are breakthroughs in understanding pathophysiological mechanisms, enabling early disease detection and evaluating new therapies (Nordberg, 2007).
Lignin Acidolysis
Research into the acidolysis of lignin model compounds provides insights into the chemical behavior of complex organic molecules, which could inform the handling and reactivity of the specified compound in chemical syntheses or material engineering applications (Yokoyama, 2015).
Supramolecular Chemistry
Studies on benzene-1,3,5-tricarboxamides (BTAs) and their role in supramolecular self-assembly highlight the potential of structurally complex compounds in nanotechnology, polymer processing, and biomedical applications. This research area might offer a context for exploring the self-assembly properties of the subject compound (Cantekin, de Greef, & Palmans, 2012).
Environmental Contaminants
Investigations into the environmental fate of synthetic chemicals, including flame retardants and their degradation products, shed light on the potential environmental impact and persistence of various organic compounds. Understanding the behavior of such compounds can inform the environmental risk assessment of new chemicals (Ying, Williams, & Kookana, 2002).
Wirkmechanismus
The mechanism of action of these compounds can vary depending on the specific compound and its intended use. For example, one compound has been shown to scavenge reactive oxygen species, which gives it antioxidant properties. Another compound has been studied for its potential to treat Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on these compounds could include further exploration of their potential uses and properties. For example, one compound has been studied for its potential antioxidant and anti-inflammatory properties, and another compound has been studied for its potential to treat Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-15-8-7-13(11-16(15)23-2)9-10-20-19(21)18-12-14-5-3-4-6-17(14)24-18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOWTSHRCSEFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(S2)CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2663081.png)
![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)
![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)



![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)
![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)
